1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride
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Overview
Description
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound belongs to the class of triazoles, which are known for their versatile chemical properties and wide range of biological activities .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylmethylamine with triazole derivatives in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .
Scientific Research Applications
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Triazole compounds are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride can be compared with other similar triazole compounds, such as:
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 3-Methyl-1H-1,2,4-triazol-5-amine
- 4-Amino-1,2,4-triazole
These compounds share similar triazole structures but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its cyclopropylmethyl group, which may confer distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
1-(cyclopropylmethyl)triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGITBUIJNJKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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